molecular formula C10H8N4S B1470209 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1495331-16-2

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1470209
M. Wt: 216.26 g/mol
InChI Key: ACZDCNPPDLAJQQ-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Scientific Research Applications

  • Fluorescent Molecules for Optical Applications

    • Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
    • Method : The synthesis of these compounds involves a greener methodology with a relative method efficiency (RME) of 40–53%, compared to those of BODIPYS (RME: 1.31–17.9%) .
    • Results : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
  • Antitumor Scaffold

    • Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
    • Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity .
  • Selective Estrogen Receptor β (ERβ) Full Antagonist

    • Application : PHTPP is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
    • Method : PHTPP has been used to distinguish the various activities of the two estrogen receptors .
    • Results : Estrogen can have opposite effects in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .
  • Potential Treatment for Chronic Obstructive Pulmonary Disease (COPD)

    • Application : A novel library of compounds utilizing the known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo[1,5-a]pyrimidine core has been developed for potential future COPD treatment .
    • Method : The development involves the synthesis of a library of compounds based on the “morpholine-pyrimidine” structure-PI3K δ- activity relationship and the bicyclic pyrazolo[1,5-a]pyrimidine core .
    • Results : The results of this research could lead to new treatments for COPD .
  • Heat-Resistant Explosive

    • Application : Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB has been identified as a novel heat-resistant explosive with a fused structure .
    • Method : The development of this heat-resistant explosive involves the synthesis of pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB .
    • Results : The results of this research could lead to the development of new heat-resistant explosives .
  • Fluorogenic Heterocyclic Compounds for Material Science and Biological Interactions
    • Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for various applications in material science and biological interactions due to their significant photophysical properties .
    • Method : The development of these compounds involves a simpler and greener synthetic methodology .
    • Results : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

properties

IUPAC Name

2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZDCNPPDLAJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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Reactant of Route 6
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